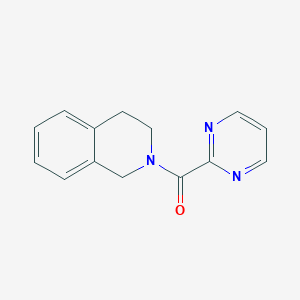

![molecular formula C16H16N4OS B6474981 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine CAS No. 2640819-26-5](/img/structure/B6474981.png)

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is characterized by a thieno[3,2-d]pyrimidin-4-one core . The structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .

Chemical Reactions Analysis

The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines are influenced by the presence of functional groups and the conformational rigidity of the molecule .

Applications De Recherche Scientifique

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibiting the activity of COX-2 is of great interest for the development of drugs for the treatment of various diseases, including cancer, inflammation, and pain. In addition, this compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent.

Mécanisme D'action

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine binds to the active site of the COX-2 enzyme and inhibits its activity. This inhibition results in the suppression of the synthesis of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. In addition, this compound has been found to have antioxidant activity, which may be due to its ability to scavenge free radicals and reduce oxidative stress.

Biochemical and Physiological Effects

This compound has been found to have anti-inflammatory, analgesic, and antipyretic activities. In animal studies, this compound has been found to reduce inflammation, pain, and fever. It has also been found to have anti-tumor activity, as well as the ability to reduce the activity of several enzymes involved in the metabolism of drugs. In addition, this compound has been shown to reduce the levels of several pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Avantages Et Limitations Des Expériences En Laboratoire

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine has several advantages for use in laboratory experiments. It is easily synthesized, and its structure is well-characterized. In addition, this compound is a potent inhibitor of COX-2, which makes it a useful tool for studying the role of this enzyme in various diseases. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in solution, and its activity can be affected by pH and temperature.

Orientations Futures

The potential applications of 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine are still being explored. One area of research is the development of novel drugs based on this compound. In addition, this compound could be used to study the role of COX-2 in various diseases, such as cancer and inflammation. Furthermore, this compound could be used to develop new methods for the synthesis of other compounds with similar structures. Finally, further research could be done to explore the potential of this compound as an antioxidant and anti-inflammatory agent.

Méthodes De Synthèse

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine can be synthesized from the reaction of 2-thienylpyridine and methoxypyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction is typically carried out at a temperature of 80-90°C for a period of 2-3 hours. After the reaction is complete, the product is purified by column chromatography and then isolated by crystallization.

Propriétés

IUPAC Name |

4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-2-6-17-14(3-1)21-10-12-4-7-20(9-12)15-13-5-8-22-16(13)19-11-18-15/h1-3,5-6,8,11-12H,4,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILDKNBUWKIHRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1COC2=CC=CC=N2)C3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6474899.png)

![6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline](/img/structure/B6474909.png)

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6474922.png)

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B6474933.png)

![3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6474937.png)

![3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6474940.png)

![3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6474950.png)

![3-chloro-4-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6474967.png)

![3,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B6474970.png)

![4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474977.png)

![2-methyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474979.png)

![4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6474980.png)

![1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea](/img/structure/B6474993.png)